molecular formula C7H14N2O B8555524 [(3-Methoxypropyl)(methyl)amino]acetonitrile

[(3-Methoxypropyl)(methyl)amino]acetonitrile

Cat. No. B8555524
M. Wt: 142.20 g/mol
InChI Key: APSPNJVHVZIETF-UHFFFAOYSA-N
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Patent
US07989451B2

Procedure details

A mixture of nitrile 273 (1.94 g, 14.0 mmol), cNH3 (8 mL) and Raney Nickel (50% slurry in water, 5.3 g) in EtOH (100 mL) was stirred under H2 (60 psi) for 4 h. The mixture was filtered through Celite, washed with EtOH (50 mL) and the solvent was evaporated to give crude diamine 274 (1.65 g, 83%) as a yellow oil, which was used without further purification: 1H NMR δ 3.42 (t, J=6.4 Hz, 2H, CH2N), 3.33 (s, 3H, OCH3), 2.76 (t, J=6.1 Hz, 2H, CH2), 2.43 (t, J=7.2 Hz, 2H, CH2), 2.40 (t, J=6.2 Hz, 2H, CH2), 2.21 (s, 3H, NCH3), 1.74 (tt, J=7.2, 6.2 Hz, 2H, CH2), NH2 not observed; MS (APCI) m/z 147 (MH+, 100%); HRMS calcd for C7H18N2O (M+) m/z 146.1419, found 146.1424.
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][N:6]([CH2:8][C:9]#[N:10])[CH3:7]>[Ni].CCO>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][N:6]([CH3:7])[CH2:8][CH2:9][NH2:10]

Inputs

Step One
Name
Quantity
1.94 g
Type
reactant
Smiles
COCCCN(C)CC#N
Name
Quantity
5.3 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
was stirred under H2 (60 psi) for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
washed with EtOH (50 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COCCCN(CCN)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.